REACTION_CXSMILES
|
O(C(C)(C)C)[Na].[NH2:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1(N(C=[CH:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:45]1[CH:50]=[CH:49][C:48](C)=[CH:47][CH:46]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:17]1([N:7]([C:45]2[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[CH:13][C:41]3[CH:40]=[CH:39][C:38]([CH3:37])=[CH:43][CH:42]=3)=[CH:10][CH:9]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried Schlenk tube
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The tube was capped with a rubber septum
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with argon three times
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 110° C
|
Type
|
TEMPERATURE
|
Details
|
After heating for another 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
to remove the solid impurities
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 312 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |